molecular formula C29H29N3O6 B11283670 Ethyl 4-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11283670
M. Wt: 515.6 g/mol
InChI Key: PHFRPXRJCHDMMT-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to an imidazolidinone moiety, which is further substituted with methoxybenzyl and methylphenyl groups. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidinone core: This step involves the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Substitution reactions: The imidazolidinone core is then subjected to substitution reactions with 4-methoxybenzyl and 3-methylphenyl groups using suitable reagents and catalysts.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzylic or aromatic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with similar compounds such as:

    Ethyl 3-[(4-methoxybenzyl)amino]propanoate: Similar structure but different functional groups and applications.

    Ethyl 3-[(2-methoxybenzyl)amino]propanoate: Similar structure with variations in the position of the methoxy group.

    Ethyl 3-[(3-ethoxybenzyl)amino]propanoate: Similar structure with ethoxy substitution instead of methoxy.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazolidinone core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H29N3O6

Molecular Weight

515.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H29N3O6/c1-4-38-28(35)21-10-12-22(13-11-21)30-26(33)17-25-27(34)32(23-7-5-6-19(2)16-23)29(36)31(25)18-20-8-14-24(37-3)15-9-20/h5-16,25H,4,17-18H2,1-3H3,(H,30,33)

InChI Key

PHFRPXRJCHDMMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)OC)C4=CC=CC(=C4)C

Origin of Product

United States

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